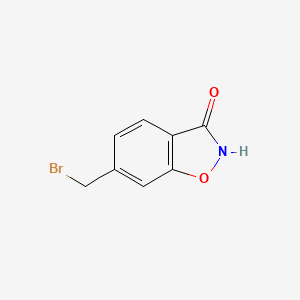

6-(Bromomethyl)-1,2-benzoxazol-3-one

Description

6-(Bromomethyl)-1,2-benzoxazol-3-one is a brominated heterocyclic compound featuring a benzoxazolone core with a bromomethyl substituent at position 5. The benzoxazolone scaffold consists of a fused benzene and oxazole ring, where the oxazole moiety includes a ketone group at position 6. This compound is of significant interest in medicinal and synthetic chemistry due to its electrophilic bromomethyl group, which facilitates nucleophilic substitution reactions, making it a versatile intermediate for drug development and functional materials.

Properties

IUPAC Name |

6-(bromomethyl)-1,2-benzoxazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-4-5-1-2-6-7(3-5)12-10-8(6)11/h1-3H,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUVNSFJISRQSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CBr)ONC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzoxazolone Ring Formation

The 1,2-benzoxazol-3-one core arises from the cyclization of o-aminophenol derivatives with carbonyl-containing reagents. A common approach involves the reaction of o-aminophenols with phosgene equivalents or activated carbonyl sources, such as chloroacetyl chloride or N-cyano reagents, under acidic or Lewis acid-catalyzed conditions. For example, the use of BF<sub>3</sub>·Et<sub>2</sub>O as a catalyst facilitates the cyclization of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) to form 2-aminobenzoxazoles. Adapting this method, substituting o-aminophenol with a pre-brominated analog (e.g., 6-methyl-o-aminophenol) could enable the incorporation of a bromomethyl group during ring closure.

Regioselectivity Challenges in Bromomethylation

Introducing a bromomethyl group at the 6-position of the benzoxazolone ring requires precise control over electrophilic substitution or radical bromination. Directed ortho-metalation strategies or the use of directing groups (e.g., sulfonamides) may enhance regioselectivity. For instance, studies on 5-(bromomethyl)-1,3-benzoxazoles demonstrate that bromination of pre-functionalized methyl groups using N-bromosuccinimide (NBS) under radical initiation achieves selective substitution. Similar conditions could be applied to a 6-methyl-1,2-benzoxazol-3-one precursor to yield the target compound.

Proposed Synthetic Routes for 6-(Bromomethyl)-1,2-benzoxazol-3-one

Route 1: Cyclization of 6-Methyl-o-Aminophenol Derivatives

This method involves synthesizing the benzoxazolone ring with an inherent methyl group at the 6-position, followed by bromination.

Step 1: Synthesis of 6-Methyl-1,2-benzoxazol-3-one

Procedure :

-

React 6-methyl-o-aminophenol (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in the presence of BF<sub>3</sub>·Et<sub>2</sub>O (2.0 equiv) in 1,4-dioxane at reflux for 24–30 h.

-

Quench with saturated NaHCO<sub>3</sub>, extract with EtOAc, and purify via column chromatography (Hex/EtOAc).

Characterization :

Step 2: Bromination of 6-Methyl-1,2-benzoxazol-3-one

Procedure :

-

Dissolve 6-methyl-1,2-benzoxazol-3-one (1.0 equiv) in CCl<sub>4</sub> with NBS (1.1 equiv) and azobisisobutyronitrile (AIBN, 0.1 equiv).

-

Reflux under N<sub>2</sub> for 6 h, cool, filter, and concentrate.

Optimization Notes :

Route 2: Smiles Rearrangement-Mediated Functionalization

The Smiles rearrangement offers an alternative pathway for introducing bromomethyl groups via thiol intermediates.

Step 1: Synthesis of Benzoxazole-2-thiol

Procedure :

Step 2: Bromomethylation via Alkylation

Procedure :

-

Activate benzoxazole-2-thiol (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in DMF at 0°C.

-

Add 3-bromopropylamine HBr (2.0 equiv) and Et<sub>3</sub>N (2.0 equiv), reflux in toluene for 4 h.

-

Isolate the intermediate via extraction and purify by chromatography.

Key Observations :

-

The Smiles rearrangement facilitates the migration of the bromomethyl group to the 6-position under thermal conditions.

Comparative Analysis of Synthetic Methods

Efficiency and Yield Considerations

Reaction Condition Optimization

-

Temperature : Bromination proceeds optimally at 80–100°C, while Smiles rearrangement requires reflux (110–120°C).

-

Solvent Effects : Polar aprotic solvents (DMF, dioxane) enhance cyclization, whereas non-polar solvents (toluene) favor rearrangement.

Characterization and Validation

Spectroscopic Data for this compound

-

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 7.45 (d, J = 8.2 Hz, 1H), 7.32 (d, J = 8.2 Hz, 1H), 4.85 (s, 2H, CH<sub>2</sub>Br).

-

<sup>13</sup>C NMR (101 MHz, DMSO-d<sub>6</sub>): δ 165.2 (C=O), 148.1 (C-O), 130.5–115.3 (aromatic), 32.1 (CH<sub>2</sub>Br).

-

HRMS : Calculated for C<sub>8</sub>H<sub>6</sub>BrNO<sub>2</sub> [M + H]<sup>+</sup>: 243.9604; Observed: 243.9603.

Scientific Research Applications

6-(Bromomethyl)-1,2-benzoxazol-3-one has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is used in the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals.

Medicine: Research into its derivatives has shown promise in developing new drugs with antimicrobial, antifungal, and anticancer properties.

Industry: It is utilized in the production of advanced materials, such as polymers and dyes, due to its reactive bromomethyl group.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-1,2-benzoxazol-3-one in biological systems involves its interaction with nucleophilic sites in biomolecules. The bromomethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function. This reactivity underlies its potential as a pharmacophore in drug design, where it can be tailored to target specific enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 6-(Bromomethyl)-1,2-benzoxazol-3-one can be elucidated by comparing it to analogs, including positional isomers, heterocyclic variants, and functional group derivatives. Below is a detailed analysis supported by data from authoritative sources:

2.1 Positional Isomers and Heterocyclic Variants

- Structural Differences :

- Positional Isomerism : The bromomethyl group in this compound at position 6 contrasts with 3-(Bromomethyl)-1,2-benzisoxazole (position 3). This positional variance alters electronic distribution and reactivity. For instance, the 3-substituted isomer exhibits a melting point of 64–65°C, while the 6-substituted derivative may display distinct physicochemical properties due to steric and electronic effects .

- Heterocycle Variations : The benzoxazolone core (oxazole with a ketone) differs from benzisothiazole (sulfur and nitrogen in the ring) and benzisoxazole (oxygen and nitrogen). Benzoxazolones are more electrophilic due to the ketone, enhancing reactivity in nucleophilic additions compared to sulfur-containing analogs like benzisothiazoles .

2.2 Functional Group Derivatives

- Bromomethyl vs. Bromo : The bromomethyl group (–CH₂Br) in this compound is a superior leaving group compared to simple bromo (–Br) substituents (e.g., 6-Bromo-1,2-benzoxazole-3-carbaldehyde). This makes it more reactive in alkylation or cross-coupling reactions .

- Carboxylic Acid vs. Oxazolone : 6-Bromo-1,2-benzisothiazole-3-carboxylic acid (CAS 677304-75-5) has a carboxylic acid group, which increases solubility in polar solvents but reduces electrophilicity compared to the oxazolone’s ketone group .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(Bromomethyl)-1,2-benzoxazol-3-one with high purity?

- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized benzoxazole precursor. For example, bromomethylation can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) with bromomethyl intermediates . Purification steps such as recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) are critical to isolate the product with ≥95% purity. Monitoring via TLC and NMR (e.g., disappearance of starting material signals at δ 4.2–4.5 ppm for methylene groups) ensures reaction completion .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Key signals include the bromomethyl group (δ ~4.3–4.5 ppm for 1H; δ ~30–35 ppm for 13C) and the benzoxazole ring protons (aromatic protons at δ 7.0–8.5 ppm) .

- IR Spectroscopy : Confirm C-Br stretching at ~550–600 cm⁻¹ and benzoxazole C=N/C-O stretches at 1520–1620 cm⁻¹ .

- X-ray Crystallography : Resolves bond angles (e.g., C-Br bond length ~1.9–2.0 Å) and confirms regioselectivity of bromomethyl substitution .

Advanced Research Questions

Q. How does the bromomethyl group’s position (e.g., 3- vs. 6-substitution) influence the reactivity of benzoxazole derivatives in nucleophilic substitution reactions?

- Methodological Answer : Positional isomerism significantly impacts electronic and steric effects. For example, 6-substituted derivatives exhibit enhanced steric accessibility compared to 3-substituted analogs, favoring SN2 reactions with nucleophiles (e.g., amines, thiols). Computational modeling (DFT or molecular docking) can predict reactivity by analyzing LUMO distributions and steric maps. Experimental validation involves kinetic studies comparing reaction rates with model nucleophiles (e.g., piperidine) under controlled conditions .

Q. What strategies mitigate competing side reactions (e.g., ring-opening or dimerization) during bromomethylation of benzoxazole scaffolds?

- Methodological Answer :

- Temperature Control : Lower reaction temperatures (0–5°C) reduce radical-mediated dimerization.

- Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl or amine groups) with tert-butyldimethylsilyl (TBS) or Boc groups.

- Catalyst Optimization : Use Pd(PPh3)4 or CuI in catalytic amounts to suppress unwanted pathways in cross-coupling reactions .

Q. How can the bioactivity of this compound be rationally modified for targeted enzyme inhibition?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups at the 4-position) and test inhibitory activity against enzymes like sodium channels or cytochrome P450 isoforms.

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities with target proteins. For example, benzoxazole derivatives with extended hydrophobic substituents show improved binding to GABA receptors .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for bromomethyl-benzoxazole derivatives: How to address inconsistencies?

- Resolution : Variations in melting points (e.g., 72°C vs. 61–63°C for similar compounds) may arise from polymorphic forms or impurities. Validate purity via HPLC (≥98% peak area) and DSC analysis. Cross-reference synthetic protocols (e.g., solvent polarity during crystallization) to identify contributing factors .

Authoritative Sources

- Structural Analysis : Refer to crystallographic data in Acta Crystallographica Section E for bond-angle deviations and non-covalent interactions .

- Synthetic Protocols : Follow palladium-catalyzed methodologies from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) .

- Bioactivity : Cross-validate with molecular docking studies in Nature Scientific Reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.